(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Chiral synthesis Enantiomeric purity CNS drug discovery

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 2045362-22-7) is a chiral primary amine building block featuring a para-difluoromethoxy (–OCF₂H) substituent on the phenyl ring and an (S)-configured α-methylbenzylamine core. The hydrochloride salt form (molecular weight 223.65 g/mol, purity typically ≥95%) enhances aqueous solubility for synthetic manipulation.

Molecular Formula C9H12ClF2NO
Molecular Weight 223.65
CAS No. 2045362-22-7
Cat. No. B2423628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride
CAS2045362-22-7
Molecular FormulaC9H12ClF2NO
Molecular Weight223.65
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)F)N.Cl
InChIInChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1
InChIKeyBWXKCZGSVZCVQK-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 2045362-22-7): A Chiral Fluorinated Building Block for CNS and Kinase-Targeted Drug Discovery


(S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 2045362-22-7) is a chiral primary amine building block featuring a para-difluoromethoxy (–OCF₂H) substituent on the phenyl ring and an (S)-configured α-methylbenzylamine core. The hydrochloride salt form (molecular weight 223.65 g/mol, purity typically ≥95%) enhances aqueous solubility for synthetic manipulation . As a small-molecule intermediate, it is primarily utilized in medicinal chemistry for constructing CNS-targeted agents and kinase inhibitors, where the –OCF₂H group serves as a metabolically stable, lipophilicity-modulating bioisostere [1].

Why Generic Substitution of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 2045362-22-7) Carries Material Risk in Medicinal Chemistry Programs


Substituting this specific (S)-enantiomer with its (R)-antipode, the non-fluorinated methoxy analog, or the trifluoromethoxy (–OCF₃) variant introduces distinct and potentially project-compromising changes in chiral recognition, lipophilicity, and metabolic stability. Unlike simple achiral building blocks, the defined (S)-configuration at the α-carbon can drive enantioselective binding to biological targets [1], while the –OCF₂H group, compared to –OCF₃, has been shown to reduce log D by approximately 40.5% in lead-like scaffolds, favorably balancing permeability and metabolic stability [2]. These differences underscore why generic substitution without comparative data risks altering pharmacokinetic profiles and target engagement in drug candidates.

Quantitative Differentiation of (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 2045362-22-7) Against Closest Analogs


Enantiomeric Excess and Chiral Purity vs. (R)-Enantiomer

The (S)-enantiomer (CAS 2045362-22-7) is the single, defined stereoisomer, whereas the (R)-enantiomer (CAS 856562-90-8) possesses opposite chirality . In α-methylbenzylamine scaffolds, stereochemistry profoundly influences receptor binding: (S)-configured amines frequently display higher affinity for aminergic GPCRs compared to their (R)-counterparts [1]. The (S)-enantiomer is commercially available with 95% purity and a defined enantiomeric excess; the (R)-enantiomer is also available (98% purity from some suppliers), but head-to-head pharmacological comparisons specific to this scaffold have not been published [REFS-1, REFS-3]. Therefore, the choice must be driven by the stereochemical requirements of the target.

Chiral synthesis Enantiomeric purity CNS drug discovery

Lipophilicity Modulation vs. Trifluoromethoxy (–OCF₃) Analog

The difluoromethoxy (–OCF₂H) group in the target compound provides a distinct lipophilicity profile compared to the trifluoromethoxy (–OCF₃) analog (CAS 1391540-47-8). In a comparative analysis of anisole-containing lead-like drug structures, ArOCF₂H compounds exhibited a 40.5% reduction in log D compared to their ArOCF₃ counterparts, coupled with higher permeability [1]. This translates to an improved balance between passive membrane permeability and metabolic stability, potentially reducing off-target binding associated with excessive lipophilicity. Furthermore, docking energy scores for OCF₂H vs. OCF₃ substituents on a taxoid scaffold showed quantitative differences (–0.39 to –0.40 kcal/mol vs. –0.47 to –0.54 kcal/mol, proximal/distal sites), demonstrating that the –OCF₂H group is not simply a less lipophilic version but engages targets with subtly different energetics [2].

Lipophilicity Log D ADME optimization Drug-likeness

Metabolic Stability Enhancement via Difluoromethoxy vs. Methoxy (–OCH₃) Bioisostere

The replacement of a methoxy (–OCH₃) group with a difluoromethoxy (–OCF₂H) group is a well-established strategy to block CYP450-mediated O-demethylation, a major metabolic soft spot. In a comparative SAR series, the –OCF₂H derivative demonstrated an IC₅₀ of 8.9 µM, whereas the corresponding –OCH₃ analog showed a significantly weaker IC₅₀ of 45 µM (approximately 5-fold reduction in potency, serving as a proxy for target engagement retention) [1]. Additionally, class-level evidence indicates that –OCF₂H-containing compounds exhibit increased resistance to oxidative metabolism compared to their non-fluorinated analogs [2].

Metabolic stability CYP450 oxidation Fluorine bioisosterism

Purity and Availability: S-Enantiomer Benchmark vs. R-Enantiomer

Commercial availability and purity can be a decisive factor in procurement. The (S)-enantiomer (CAS 2045362-22-7) is supplied by Fluorochem with a listed purity of 95% at specified price points (£321.00 for 100 mg) . The (R)-enantiomer (CAS 856562-90-8) is also available, but pricing was not publicly listed at the time of this search, and its typical purity is 98% from some vendors [REFS-2, REFS-3]. This means the (S)-enantiomer offers immediate, transparent purchasing with known purity, which is advantageous for rapid project initiation.

Chemical procurement Chiral purity Supply chain

Optimal Deployment Scenarios for (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 2045362-22-7)


Stereospecific Synthesis of CNS-Targeted Amine Derivatives

This scenario leverages the defined (S)-configuration and the lipophilicity-controlled –OCF₂H group to build enantiomerically pure CNS drug candidates. The 40.5% log D reduction compared to –OCF₃ analogs [1] is particularly valuable for optimizing blood-brain barrier penetration while minimizing off-target binding. This is highly relevant for programs targeting serotonin, dopamine, or trace amine receptors, where stereochemistry is a key determinant of activity .

Kinase Inhibitor Scaffold Construction Requiring Metabolic Stability

The –OCF₂H group’s resistance to CYP450-mediated O-dealkylation [1] makes this building block ideal for constructing kinase inhibitor scaffolds intended for chronic oral dosing. The hydrochloride salt form facilitates direct use in amide coupling or reductive amination reactions, streamlining the synthesis of focused kinase inhibitor libraries .

Lead Optimization Programs Targeting Log D Reduction

When late-stage lead optimization reveals excessive lipophilicity (log D > 3), substituting an –OCF₃ or –OCH₃ moiety with this –OCF₂H-containing phenyl-ethanamine can reduce log D while maintaining or improving target potency, as evidenced by a ~5-fold IC₅₀ improvement over the –OCH₃ analog in one SAR study [1]. This makes the compound a strategic choice for multiparameter optimization .

Enantiopure Building Block for Fragment-Based Drug Discovery (FBDD)

The small molecular weight (free base: 187.19 g/mol) and the presence of a single primary amine handle make this compound an excellent fragment for FBDD campaigns. Its (S)-configuration provides a defined three-dimensional vector for fragment growing, while the –OCF₂H group ensures favorable physicochemical properties for fragment library design [1].

Quote Request

Request a Quote for (S)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.